molecular formula C16H23N3O B2620204 N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide CAS No. 1436256-39-1

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide

カタログ番号 B2620204
CAS番号: 1436256-39-1
分子量: 273.38
InChIキー: NMHOQCDCQKOIBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide, commonly known as BMS-986142, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes that plays a crucial role in the signaling pathways of various cytokines. BMS-986142 has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus.

作用機序

BMS-986142 targets the TYK2 enzyme, which plays a crucial role in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986142 blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
BMS-986142 has been shown to reduce the production of pro-inflammatory cytokines such as IL-12 and IL-23 in preclinical models. It has also been shown to reduce autoantibody production in a mouse model of lupus. In addition, BMS-986142 has been shown to improve gut barrier function in a mouse model of inflammatory bowel disease.

実験室実験の利点と制限

BMS-986142 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of autoimmune diseases, making it a well-established tool for studying the role of TYK2 in these diseases. However, one limitation of BMS-986142 is that it is not selective for TYK2 and can also inhibit other members of the JAK family of enzymes. This can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the study of BMS-986142. One potential direction is the development of more selective TYK2 inhibitors that do not inhibit other JAK family members. Another direction is the clinical evaluation of BMS-986142 for the treatment of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986142 in patients with psoriasis and inflammatory bowel disease. Finally, the role of TYK2 in other diseases, such as cancer and infectious diseases, could also be explored using BMS-986142 as a tool.

合成法

The synthesis of BMS-986142 involves a series of chemical reactions starting from 3-(3-methylbutan-2-ylamino)benzoic acid. The acid is first converted to an acid chloride using thionyl chloride and then reacted with N,N-dimethylformamide dimethyl acetal to form an imine intermediate. The imine is then reduced using sodium triacetoxyborohydride to form the corresponding amine. Finally, the amine is reacted with cyanomethyl chloride to form BMS-986142.

科学的研究の応用

BMS-986142 has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, BMS-986142 was shown to significantly reduce skin inflammation and improve clinical symptoms. In a mouse model of inflammatory bowel disease, BMS-986142 reduced inflammation and improved gut barrier function. In a mouse model of lupus, BMS-986142 reduced autoantibody production and improved kidney function.

特性

IUPAC Name

N-(cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)13(4)18-15-8-6-7-14(12(15)3)16(20)19(5)10-9-17/h6-8,11,13,18H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHOQCDCQKOIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(C)C(C)C)C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。